Structure Elucidation of 4-Pyridazinamine, 5-nitro-3-phenyl-: A Technical Guide
Structure Elucidation of 4-Pyridazinamine, 5-nitro-3-phenyl-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the structural elucidation of the novel heterocyclic compound, 4-Pyridazinamine, 5-nitro-3-phenyl-. Due to the absence of published data for this specific molecule, this document provides a detailed framework based on established analytical techniques and spectral data from structurally analogous compounds. It is designed to guide researchers through the synthesis, purification, and rigorous characterization necessary to confirm the molecular structure of this and similar new chemical entities. The methodologies described herein are fundamental to drug discovery and development, ensuring the unambiguous identification of novel compounds.
Introduction
The pyridazine scaffold is a prominent feature in many biologically active molecules, exhibiting a wide range of therapeutic properties. The introduction of amino, nitro, and phenyl substituents to this core can significantly modulate its physicochemical and pharmacological characteristics. The target molecule, 4-Pyridazinamine, 5-nitro-3-phenyl-, represents a novel substitution pattern with potential for unique biological activity. Accurate structure elucidation is the foundational step in understanding its chemical behavior and potential as a therapeutic agent. This guide details the necessary experimental and analytical workflows for this purpose.
Proposed Synthetic Pathway
A plausible synthetic route for 4-Pyridazinamine, 5-nitro-3-phenyl- can be extrapolated from known syntheses of related pyridazine derivatives. A potential two-step synthesis is proposed, starting from the readily available 3-phenylpyridazine.
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Caption: Proposed synthetic pathway for 4-Pyridazinamine, 5-nitro-3-phenyl-.
Experimental Protocol: Synthesis
Step 1: Nitration of 3-Phenylpyridazine
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To a stirred solution of 3-phenylpyridazine in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise.
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The reaction is allowed to warm to room temperature and stirred for several hours.
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The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield 3-phenyl-5-nitropyridazine.
Step 2: Chlorination of 3-Phenyl-5-nitropyridazine
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3-Phenyl-5-nitropyridazine is refluxed with phosphorus oxychloride (POCl3) for several hours.
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The excess POCl3 is removed under reduced pressure.
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The residue is carefully poured onto crushed ice, and the solid product, 4-chloro-3-phenyl-5-nitropyridazine, is collected by filtration, washed with cold water, and dried.
Step 3: Amination of 4-Chloro-3-phenyl-5-nitropyridazine
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A solution of 4-chloro-3-phenyl-5-nitropyridazine in a suitable solvent (e.g., ethanol) is treated with a source of ammonia (e.g., concentrated ammonium hydroxide or ammonia gas) in a sealed vessel.
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The mixture is heated for several hours.
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After cooling, the product, 4-Pyridazinamine, 5-nitro-3-phenyl-, is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Structure Elucidation Workflow
The definitive identification of the synthesized compound requires a multi-pronged analytical approach. The following workflow outlines the key techniques for structural confirmation.
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Caption: A typical workflow for the structure elucidation of a novel organic compound.
Spectroscopic and Analytical Data (Hypothetical)
The following tables summarize the expected quantitative data for 4-Pyridazinamine, 5-nitro-3-phenyl-, based on the analysis of structurally related compounds.
Table 1: Mass Spectrometry and Elemental Analysis
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₈N₄O₂ |
| Molecular Weight | 216.19 g/mol |
| Elemental Composition | C, 55.56%; H, 3.73%; N, 25.91%; O, 14.80% |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Instrument: Time-of-Flight (TOF) or Orbitrap mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infused into the mass spectrometer.
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Data Analysis: The exact mass of the molecular ion ([M+H]⁺) is measured and compared to the calculated mass for the proposed formula.
Table 2: Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium | N-H stretching (amine) |
| ~1620 | Strong | N-H bending (amine) |
| ~1580, ~1480 | Strong | C=C and C=N stretching (aromatic rings) |
| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |
| ~770, ~700 | Strong | C-H out-of-plane bending (phenyl group) |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
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Instrument: FT-IR spectrometer.
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Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
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Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | Pyridazine H-6 |
| ~8.0-7.8 | m | 2H | Phenyl H-2', H-6' |
| ~7.6-7.4 | m | 3H | Phenyl H-3', H-4', H-5' |
| ~7.2 | br s | 2H | NH₂ |
Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Pyridazine C-3 |
| ~150 | Pyridazine C-4 |
| ~145 | Pyridazine C-5 |
| ~135 | Phenyl C-1' |
| ~130 | Phenyl C-4' |
| ~129 | Phenyl C-2', C-6' |
| ~128 | Phenyl C-3', C-5' |
| ~125 | Pyridazine C-6 |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrument: 400 MHz (or higher) NMR spectrometer.
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Sample Preparation: The compound (5-10 mg) is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
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Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) are performed to establish proton-proton and proton-carbon connectivities.
X-ray Crystallography
For unambiguous proof of structure and to determine the three-dimensional arrangement of atoms, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water, DMF/water).
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Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K).
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Structure Solution and Refinement: The crystal structure is solved using direct methods and refined to yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry.
Conclusion
The structural elucidation of a novel compound such as 4-Pyridazinamine, 5-nitro-3-phenyl- requires a systematic and multi-faceted analytical approach. By combining the insights from a plausible synthetic route with rigorous spectroscopic and analytical characterization, the scientific community can confidently establish the identity of new chemical entities. The protocols and expected data presented in this guide provide a robust framework for researchers in the field of medicinal chemistry and drug development to successfully characterize this and other novel heterocyclic compounds.
